REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9]1.Cl>C(OCC)C.C(Cl)Cl>[NH:10]1[CH2:11][CH2:12][CH2:13][CH:8]([CH2:7][C:2]2[N:1]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:9]1
|
Name
|
tert-butyl 3-(pyrimidin-2-ylmethyl)piperidine-1-carboxylate
|
Quantity
|
27.3 g
|
Type
|
reactant
|
Smiles
|
N1=C(N=CC=C1)CC1CN(CCC1)C(=O)OC(C)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
246 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature below 30° C
|
Type
|
CUSTOM
|
Details
|
The solvent was decanted
|
Type
|
ADDITION
|
Details
|
fresh diethyl ether (300 mL) added
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether (3×100 mL)
|
Type
|
DISSOLUTION
|
Details
|
then dissolved in water (150 mL)
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with DCM (2×150 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (5×200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(CCC1)CC1=NC=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 84.6 mmol | |
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |